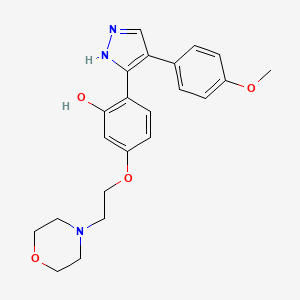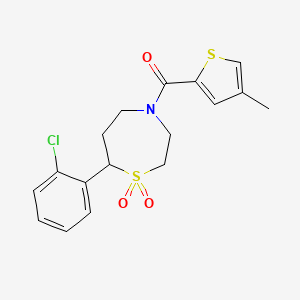![molecular formula C16H11ClF3N3O4S B2619905 4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034269-99-1](/img/structure/B2619905.png)
4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" is a complex chemical entity, notable for its structural intricacy and potential applications in scientific research. Its structure includes a pyrrolopyridine core, which is known for various biological activities, along with a trifluoromethyl group that often enhances the pharmacokinetic properties of chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, several steps are usually involved, including:
Formation of the Pyrrolopyridine Core: This often involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step can be achieved through trifluoromethylation reactions, typically using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions.
Chlorination and Sulfonamide Formation: The final steps involve chlorination of the aromatic ring and coupling with a sulfonamide precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for yield and purity, likely involving:
Batch or Continuous Flow Reactions: To ensure consistent product quality.
Scalable Purification Techniques: Such as crystallization or chromatography to isolate the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidative transformations, often facilitated by reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions might involve the use of catalytic hydrogenation or reducing agents like sodium borohydride.
Substitution: The presence of chlorine and sulfonamide groups allows for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Sodium azide, thiols.
Major Products Formed
The major products from these reactions depend on the specific conditions and reagents used, leading to derivatives that retain the core pyrrolopyridine structure but with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
In biological studies, the compound's structural features make it a candidate for investigating enzyme interactions and protein binding.
Medicine
Pharmacologically, the compound may be explored for its potential to act on specific biological pathways, providing a basis for the development of new drugs.
Industry
In the industrial sector, its stability and reactivity might make it useful in the synthesis of advanced materials or as a specialty chemical in manufacturing processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects is likely related to its interaction with molecular targets such as enzymes or receptors. Its pyrrolopyridine core may allow it to bind to active sites, while the trifluoromethyl and sulfonamide groups could modulate its interaction and solubility in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methylbenzenesulfonamide: Similar but with a methyl group instead of trifluoromethyl.
4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-benzenesulfonamide: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide often imparts enhanced pharmacokinetic properties, such as increased metabolic stability and membrane permeability, making it a distinctive compound in its class.
Propriétés
IUPAC Name |
4-chloro-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O4S/c17-12-4-3-9(8-11(12)16(18,19)20)28(26,27)22-6-7-23-14(24)10-2-1-5-21-13(10)15(23)25/h1-5,8,22H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVNJOJVWKECHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2619822.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2619824.png)
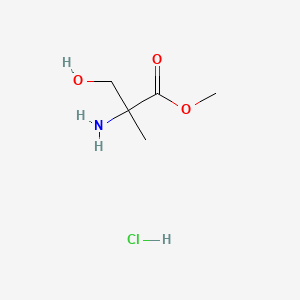
![n-[(2s,3s)-2-(1-Phenyl-1h-imidazol-2-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2619826.png)
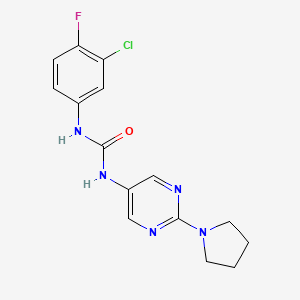
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2619830.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619831.png)

![4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid](/img/structure/B2619834.png)
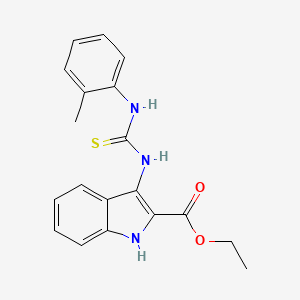
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2619839.png)
